molecular formula C5H2ClFN2O4S B2728090 5-Chloro-3-nitropyridine-2-sulfonyl fluoride CAS No. 2295460-20-5

5-Chloro-3-nitropyridine-2-sulfonyl fluoride

Cat. No.: B2728090
CAS No.: 2295460-20-5
M. Wt: 240.59
InChI Key: CZJRHQKMWFYURV-UHFFFAOYSA-N
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Description

5-Chloro-3-nitropyridine-2-sulfonyl fluoride is a multifunctional heteroaromatic building block designed for advanced chemical synthesis and drug discovery. Its value derives from three distinct and reactive moieties: a sulfonyl fluoride group, a chlorine substituent, and a nitro group on a pyridine core. This combination makes it a highly versatile intermediate for constructing complex molecules. The sulfonyl fluoride group is central to its application in modern click chemistry, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. SuFEx is a powerful next-generation click chemistry platform that allows for the reliable and modular connection of molecular building blocks under mild conditions . Researchers can utilize this compound to synthesize sulfonate and sulfonamide derivatives, which are privileged structures in medicinal chemistry. This reactivity is exploited in chemical proteomics for covalent inhibitor design and activity-based protein profiling (ABPP), enabling the study of enzyme function and the discovery of new therapeutic targets. Furthermore, the presence of electron-withdrawing substituents (chloro and nitro groups) on the pyridine ring creates a system that is highly amenable to nucleophilic aromatic substitution. This allows researchers to systematically replace the chlorine atom with a wide range of nucleophiles, such as amines and alkoxides, to create a diverse library of functionalized pyridines . The nitro group can also be reduced to an aniline, providing an additional handle for further derivatization. As a result, this compound serves as a critical starting material in the development of agrochemicals and pharmaceuticals, building upon the established importance of substituted difluoropyridines and related structures in these fields . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-3-nitropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O4S/c6-3-1-4(9(10)11)5(8-2-3)14(7,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJRHQKMWFYURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])S(=O)(=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-nitropyridine-2-sulfonyl fluoride typically involves the nitration of 5-chloropyridine-2-sulfonyl fluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the main product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-nitropyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-nitropyridine-2-sulfonyl fluoride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis, particularly in the preparation of other pyridine derivatives.

    Biology: In the study of enzyme inhibition and as a potential inhibitor of certain biological pathways.

    Medicine: Research into its potential use in drug development, particularly for its inhibitory properties.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-3-nitropyridine-2-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to act as an inhibitor of enzymes that have nucleophilic active sites. This inhibition occurs through the formation of a covalent bond between the enzyme and the sulfonyl fluoride group, effectively blocking the enzyme’s activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 5-chloro-3-nitropyridine-2-sulfonyl fluoride with analogous compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Reactivity Hazards/Stability
This compound C₅H₂ClN₂O₄S₂F -Cl, -NO₂, -SO₂F SuFEx chemistry, drug synthesis Stable but corrosive; requires PPE
2-Chloro-5-nitropyridine C₅H₃ClN₂O₂ -Cl, -NO₂ Intermediate for agrochemicals Non-classified hazards (GHS)
2-Chloro-5-nitropyridine-3-sulfonyl chloride C₅H₂Cl₂N₂O₄S -Cl, -NO₂, -SO₂Cl Reactive intermediate in synthesis Highly reactive; moisture-sensitive
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride C₆H₃ClF₃NO₂S -CF₃, -SO₂Cl Pharmaceuticals, material science Corrosive; volatile
5-Chloro-3-fluoro-2-nitropyridine C₅H₂ClFN₂O₂ -Cl, -F, -NO₂ Fluorinated drug intermediates Potential explosive decomposition
2-Chloro-5-iodo-3-nitropyridine C₅H₂ClIN₂O₂ -Cl, -I, -NO₂ Cross-coupling reactions Light-sensitive; toxic

Stability and Hazard Profile

  • Sulfonyl Fluorides: Less reactive than sulfonyl chlorides, reducing corrosivity but still requiring careful handling. No significant explosive hazards reported.
  • Nitro-Containing Compounds : All nitro-substituted derivatives (e.g., 5-chloro-3-fluoro-2-nitropyridine) pose risks of explosive decomposition under heat or shock .
  • Halogenated Pyridines : Iodo- and chloro-substituted compounds (e.g., 2-chloro-5-iodo-3-nitropyridine) may release toxic fumes upon decomposition .

Research Findings and Industrial Relevance

  • SuFEx Chemistry : this compound’s stability in aqueous environments makes it ideal for creating covalent inhibitors in drug discovery, outperforming sulfonyl chlorides in vivo .
  • Synthetic Versatility : Its nitro group facilitates regioselective functionalization, a trait shared with 2-chloro-5-nitropyridine but enhanced by the sulfonyl fluoride’s orthogonal reactivity .
  • Market Trends : Sulfonyl fluorides are increasingly favored over chlorides in pharmaceutical R&D due to reduced toxicity and improved handling, as seen in analogs like 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride .

Biological Activity

5-Chloro-3-nitropyridine-2-sulfonyl fluoride (CNSF) is a chemical compound that has garnered attention in chemical biology due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C5H2ClFN2O4SC_5H_2ClFN_2O_4S and a molecular weight of approximately 240.60 g/mol. The compound is characterized by:

  • A chlorine atom at the 5th position
  • A nitro group at the 3rd position
  • A sulfonyl fluoride group at the 2nd position

This unique combination of functional groups contributes to its reactivity and biological properties.

The biological activity of CNSF primarily stems from its ability to act as a covalent inhibitor . The sulfonyl fluoride group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in enzymes, such as serine, cysteine, and lysine. This mechanism is crucial for its role as an inhibitor in various biological pathways.

Enzyme Inhibition

CNSF has been studied for its potential to inhibit several enzymes:

  • Serine Hydrolases : CNSF modifies serine residues, effectively blocking enzyme activity. This property is leveraged in the development of inhibitors for proteases and other serine hydrolases .
  • Cysteine Proteases : The compound can also interact with cysteine residues, providing a basis for developing selective inhibitors against these enzymes .

Applications in Research

CNSF is utilized in various fields, including:

  • Chemical Biology : As a probe to study enzyme mechanisms and interactions.
  • Pharmacology : Investigated for its potential therapeutic applications due to its inhibitory properties on specific biological targets.
  • Agrochemicals : Used in the synthesis of compounds aimed at pest control through enzyme inhibition .

Study on Enzyme Inhibition

A study highlighted the effectiveness of sulfonyl fluorides like CNSF as inhibitors of serine hydrolases. It demonstrated that CNSF could selectively modify active site residues, leading to significant enzyme inhibition. For instance, it was noted that CNSF exhibited high reactivity towards serine lipases, which are critical in lipid metabolism .

Structure-Activity Relationship (SAR)

Research into the SAR of CNSF has shown that modifications to the nitro or sulfonyl groups can significantly affect its inhibitory potency. A series of analogs were synthesized and tested against various enzymes, revealing that specific substitutions could enhance selectivity and efficacy .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains both nitro and sulfonyl fluoride groupsPotent inhibitor of serine hydrolases
5-Chloro-2,3,6-trifluoropyridineLacks nitro group; contains trifluoromethylDifferent reactivity; less enzyme inhibition
3-Chloro-2-nitropyridineContains nitro group but no sulfonyl fluorideModerate enzyme inhibition

Q & A

Q. Key Considerations :

  • Temperature control during nitration prevents decomposition.
  • Anhydrous conditions for fluorination minimize hydrolysis .

Advanced: How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) can map:

  • Electrophilic Sites : The sulfonyl fluoride group exhibits high electrophilicity (LUMO localization), making it reactive toward nucleophiles like amines or thiols .
  • Nitro Group Effects : The nitro group withdraws electron density, increasing the pyridine ring's electrophilicity. Compare Mulliken charges at C-2 and C-6 to predict regioselectivity .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate reaction kinetics in solvents like DMF or acetonitrile.

Q. Validation :

  • Compare computed IR spectra (e.g., S=O stretching at ~1350 cm⁻¹) with experimental data .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (vermiculite) and avoid water to prevent hydrolysis. Decontaminate with 5% sodium bicarbonate .
  • Storage : Keep in airtight containers under nitrogen, away from moisture and reducing agents .

Q. Emergency Response :

  • Eye exposure: Rinse with water for 15 minutes (NSF/ANSI 358-1 protocol) .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Single-Crystal XRD : Use SHELX-TL for structure refinement. Key parameters:
    • Mo Kα radiation (λ = 0.71073 Å) for high-resolution data.
    • Hydrogen bonding analysis (e.g., O···H distances) to confirm sulfonyl fluoride geometry .
  • Twinning and Disorder : Employ PLATON to detect twinning in nitro-group orientations .

Q. Case Study :

  • Compare bond angles (C-S=O) with similar sulfonyl fluorides (e.g., 5-chloro-2-fluorobenzenesulfonyl chloride) to validate structural integrity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyridine protons appear as doublets (δ 8.5–9.0 ppm, J = 5–6 Hz).
    • Sulfonyl fluoride groups show no protons but influence neighboring carbons (C-2: δ ~150 ppm) .
  • 19F NMR : A singlet at δ ~55 ppm confirms the sulfonyl fluoride group .
  • MS (ESI+) : Parent ion [M+H]⁺ at m/z 254.5 (calculated for C₅H₂ClFN₂O₃S).

Advanced: How do contradictory data on reaction yields arise in sulfonyl fluoride synthesis, and how can they be mitigated?

Methodological Answer:
Sources of Contradiction :

  • Hydrolysis Sensitivity : Traces of moisture reduce yields. Compare anhydrous (KF in dry THF) vs. hydrated conditions .
  • Catalyst Purity : Impurities in chlorosulfonic acid (e.g., residual H₂SO₄) alter reaction pathways .

Q. Mitigation Strategies :

  • Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).
  • Optimize stoichiometry via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, molar ratios) .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Protease Inhibitors : The sulfonyl fluoride acts as a warhead, covalently binding to serine residues. Example: Activity assays with trypsin-like proteases .
  • PET Tracers : Radiolabel with ¹⁸F via isotope exchange (K¹⁸F in DMSO, 100°C) .

Q. Validation :

  • Monitor inhibition kinetics (kₐᵣₜ/Kᵢ) using fluorescence-based assays .

Advanced: How can computational modeling predict the metabolic stability of this compound derivatives?

Methodological Answer:

  • ADMET Prediction : Use Schrödinger’s QikProp to calculate:
    • Cytochrome P450 binding affinities (e.g., CYP3A4).
    • LogP values to assess membrane permeability .
  • Hydrolysis Pathways : Simulate pH-dependent degradation (e.g., Hückel theory for aqueous stability) .

Q. Experimental Correlation :

  • Compare half-life (t₁/₂) in human liver microsomes with computed activation energies .

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